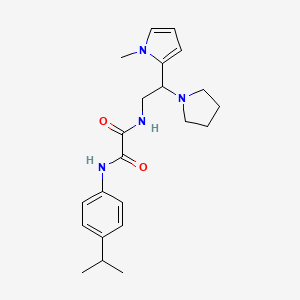

N1-(4-isopropylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(4-isopropylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H30N4O2 and its molecular weight is 382.508. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Electro-Optic Materials

The synthesis of heterocycle-based derivatives, including pyrrole-based donor-acceptor chromophores, plays a significant role in the development of electro-optic materials. These materials have been explored for their potential in creating highly transparent nonlinear optical/electro-optic multilayers, offering advancements in photonic technologies. The layer-by-layer self-assembled pyrrole-based chromophores demonstrate promising applications in creating intrinsically acentric, nonlinear optical structures with significant χ(2) values, indicating their potential for high-performance electro-optic applications (Facchetti et al., 2003).

Catalysis in Polymerization

Research into N,O-bound α-iminocarboxamide complexes has revealed their efficacy as single-component initiators for the homopolymerization of ethylene and the copolymerization of ethylene with functionalized norbornene monomers. These findings are crucial for understanding the mechanistic aspects of polymerization and for the development of new catalytic systems that could lead to more efficient and controlled polymer synthesis processes (Rojas et al., 2007).

Supramolecular Chemistry

The study of N,N'-bis(4-pyridylmethyl)oxalamide and related compounds has provided insight into the formation of hydrogen-bonded supramolecular networks. These networks exhibit intriguing properties that are relevant for the development of new materials with potential applications in molecular recognition, sensing, and self-assembly processes. The crystal structures of these compounds reveal the importance of N-H...N, C-H...O, and π...π interactions in the formation of extended supramolecular architectures (Lee, 2010).

Metal-Organic Frameworks (MOFs) and Catalysis

The synthesis of Cu/Oxalic Diamide-catalyzed coupling of terminal alkynes with aryl halides has been facilitated by the use of specific ligands, showcasing the potential of such compounds in catalytic processes. These findings highlight the role of metal-organic frameworks and catalysis in organic synthesis, particularly in the formation of carbon-carbon bonds, which is fundamental to the construction of complex organic molecules (Chen et al., 2023).

Molecular Structure and Reactivity

Investigations into the molecular structure and reactivity of pyrrole derivatives have led to a deeper understanding of their chemical behavior. Studies on compounds like N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine provide insights into stereochemistry and its impact on reactivity, which is crucial for the design and synthesis of novel organic compounds with specific properties and activities (Fleck et al., 2003).

特性

IUPAC Name |

N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]-N'-(4-propan-2-ylphenyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O2/c1-16(2)17-8-10-18(11-9-17)24-22(28)21(27)23-15-20(26-13-4-5-14-26)19-7-6-12-25(19)3/h6-12,16,20H,4-5,13-15H2,1-3H3,(H,23,27)(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVNQZUAOCINPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CN2C)N3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methylphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2373536.png)

![methyl 4-((1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)benzoate](/img/structure/B2373538.png)

![2-amino-N-[(3,4-dichlorophenyl)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2373541.png)

![N-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2373542.png)

![Ethyl 2-[(2-{[(4-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2373543.png)

![3-(4-Chlorophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B2373545.png)

![4-Phenyl-6-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2373548.png)

![1-(2-chlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2373552.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2373553.png)

![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde oxime](/img/structure/B2373557.png)